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molecular formula C11H15NO B2452060 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 41565-95-1

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2452060
M. Wt: 177.247
InChI Key: VMIDQQQAEQXCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084154B2

Procedure details

Hydrobromic acid (48%, 46 mL) was added to the 7-methoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline (2.55 g) and the resulting mixture was heated at reflux for 16 h. Evaporation of the hydrobromic acid, followed by trituation with ethyl acetate (3×) afforded 1-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol hydrogen bromide (3.04 g).
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].C[O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][NH:10][CH:11]2[CH3:14])=[CH:6][CH:5]=1>>[BrH:1].[CH3:14][CH:11]1[C:12]2[C:7](=[CH:6][CH:5]=[C:4]([OH:3])[CH:13]=2)[CH2:8][CH2:9][NH:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
46 mL
Type
reactant
Smiles
Br
Name
Quantity
2.55 g
Type
reactant
Smiles
COC1=CC=C2CCNC(C2=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the hydrobromic acid

Outcomes

Product
Name
Type
product
Smiles
Br.CC1NCCC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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